![molecular formula C32H30O7 B599807 2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate CAS No. 118392-79-3](/img/structure/B599807.png)
2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate
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Description
2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C32H30O7 and its molecular weight is 526.585. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound is related to a broad class of chemicals involved in various synthetic and chemical property studies. Notably, research has focused on synthesizing furan derivatives and investigating their chemical behaviors. For instance, studies have explored the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives under mild conditions, showcasing the compound's potential in generating high-value-added products (Gabriele et al., 2012). Similarly, the efficient synthesis of 2-vinyl-γ-butyrolactones and 2-vinyl-γ-butyrolactams through palladium-catalyzed decarboxylative carbonylation indicates the compound's versatility in creating complex molecules (Bando et al., 1992).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, the compound's derivatives have been applied to create functional polymers bearing cyclic carbonate groups, showcasing innovative approaches to polymer synthesis with potential applications in various industrial sectors (Nishikubo et al., 1994). This research highlights the compound's role in advancing materials science through the development of new polymers with unique properties.
Advanced Organic Synthesis Techniques
Research into advanced organic synthesis techniques has also featured this compound, with studies detailing novel routes for cyclization to produce hexahydrofuro[3,4-b]furan-4-ol and its dimer via tandem Prins and pinacol rearrangement, demonstrating the compound's utility in creating complex organic structures with high diastereo- and enantio-selectivity (Shit et al., 2019).
Electrochemical Applications
In electrochemical applications, the compound's derivatives have been explored for the synthesis of electrochromic conducting polymers via electrochemical polymerization, indicating potential uses in electronic devices and smart materials (Sotzing et al., 1996).
properties
IUPAC Name |
[2-oxo-4-[(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O7/c33-30-19-27-26(15-16-32(36-17-18-37-32)21-35-25-9-5-2-6-10-25)28(20-29(27)38-30)39-31(34)24-13-11-23(12-14-24)22-7-3-1-4-8-22/h1-16,26-29H,17-21H2/b16-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTJQNBGKPAHOD-FOCLMDBBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(COC2=CC=CC=C2)C=CC3C(CC4C3CC(=O)O4)OC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)(COC2=CC=CC=C2)/C=C/C3C(CC4C3CC(=O)O4)OC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate |
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